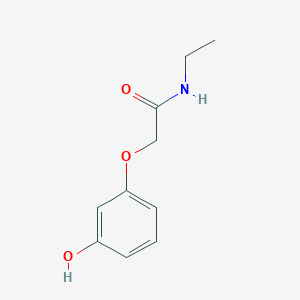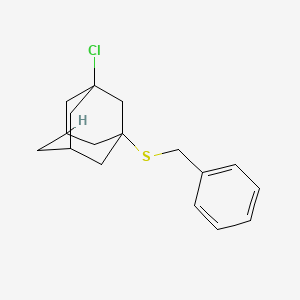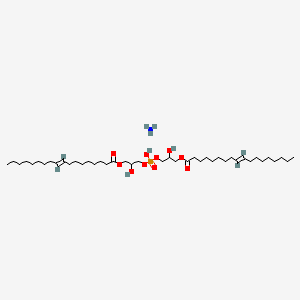
N-ethyl-2-(3-hydroxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-2-(3-hydroxyphenoxy)acetamide is an organic compound with a molecular structure that includes an ethyl group, a hydroxyphenoxy group, and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(3-hydroxyphenoxy)acetamide typically involves the reaction of 3-hydroxyphenol with ethyl bromoacetate to form an intermediate ester, which is then converted to the final acetamide product through amidation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the ester, followed by the use of an amine such as ethylamine for the amidation step .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process, ensuring high purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-ethyl-2-(3-hydroxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
N-ethyl-2-(3-hydroxyphenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of polymers, resins, and other industrial materials
Mecanismo De Acción
The mechanism of action of N-ethyl-2-(3-hydroxyphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenoxy group can form hydrogen bonds with active sites, while the acetamide group can participate in various binding interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-hydroxyphenyl)acetamide: Similar structure but lacks the ethyl group.
N-(3-hydroxyphenyl)acetamide: Similar structure but with the hydroxy group in a different position.
N-ethyl-2-(4-hydroxyphenoxy)acetamide: Similar structure but with the hydroxy group in the para position
Uniqueness
N-ethyl-2-(3-hydroxyphenoxy)acetamide is unique due to the specific positioning of the hydroxy group and the presence of the ethyl group, which can influence its chemical reactivity and biological activity. These structural features can result in distinct interactions with molecular targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H13NO3 |
|---|---|
Peso molecular |
195.21 g/mol |
Nombre IUPAC |
N-ethyl-2-(3-hydroxyphenoxy)acetamide |
InChI |
InChI=1S/C10H13NO3/c1-2-11-10(13)7-14-9-5-3-4-8(12)6-9/h3-6,12H,2,7H2,1H3,(H,11,13) |
Clave InChI |
BETKTCGQFFGXIO-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)COC1=CC=CC(=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine](/img/structure/B12070342.png)
![Methyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-2-[(2-ethoxy-2-oxoacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B12070344.png)
![4-[3-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine](/img/structure/B12070358.png)


![4-([1,1'-Biphenyl]-4-yl)-2-amino-5-(methylsulfonyl)thiophene-3-carbonitrile](/img/structure/B12070373.png)






![N-[2-(3-methylphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B12070418.png)
